Study of Pd–Au bimetallic catalysts for CO oxidation reaction by DFT calculations
Physical Chemistry Chemical Physics Pub Date: 2009-01-19 DOI: 10.1039/B814647K
Abstract
First-principles calculations were carried out to examine the catalytic activity of Pd and Pd–Au alloy surfaces for CO
![Graphical abstract: Study of Pd–Au bimetallic catalysts for CO oxidation reaction by DFT calculations](http://scimg.chem960.com/usr/1/B814647K.jpg)
![Study of Pd–Au bimetallic catalysts for CO oxidation reaction by DFT calculations](https://scimg.chem960.com/usr/1/B814647K.jpg)
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![Physical Chemistry Chemical Physics](https://scimg.chem960.com/usr/1/CP024006.jpg)
Journal Name:Physical Chemistry Chemical Physics
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